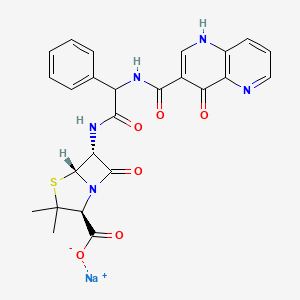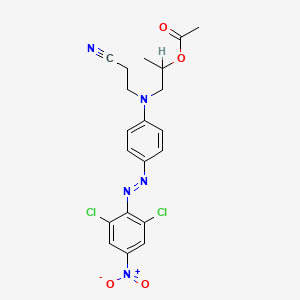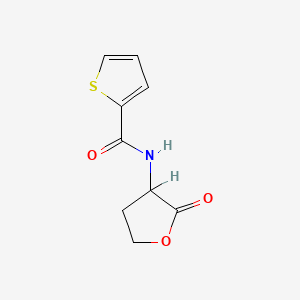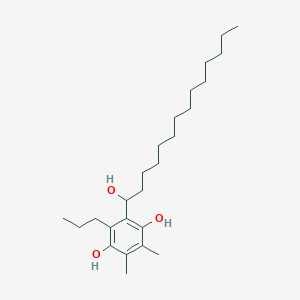
2,4-Diphenylbutane-2-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of two phenyl groups attached to a butane backbone with a peroxide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylbutane-2-peroxol typically involves the reaction of 2,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which subsequently rearranges to form the desired peroxide compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure controlled reaction conditions and high yield. The use of catalysts and optimized temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved to form phenyl radicals, which can further react to form various oxidation products.
Reduction: The compound can be reduced to form 2,4-diphenylbutane and water.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Phenyl radicals and various oxidation products.
Reduction: 2,4-Diphenylbutane and water.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
2,4-Diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Investigated for its potential role in inducing oxidative stress in biological systems.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.
Mechanism of Action
The mechanism of action of 2,4-Diphenylbutane-2-peroxol involves the cleavage of the peroxide bond to generate phenyl radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets include unsaturated compounds and other radicals, leading to the formation of stable products.
Comparison with Similar Compounds
Benzoyl peroxide: Another organic peroxide used as a radical initiator and in acne treatment.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Di-tert-butyl peroxide: Employed as a radical initiator in polymerization reactions.
Uniqueness: 2,4-Diphenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate phenyl radicals makes it particularly useful in specific chemical and industrial applications.
Properties
CAS No. |
78484-95-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
(2-hydroperoxy-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2/c1-16(18-17,15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI Key |
RDVWGOYAPDEEJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)











![[3-acetyloxy-6-[[3-(2-bromoacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-2-methyloxan-4-yl] acetate](/img/structure/B14441006.png)

